TAK-024

GPIIb/IIIa Antagonist Therapeutic Index Bleeding Time

Researchers studying thrombotic models often face the challenge of antithrombotic agents with narrow therapeutic windows, where efficacy is closely tied to bleeding complications. TAK-024 addresses this with a quantifiable dissociation between platelet inhibition and bleeding time prolongation (ratio 32), making it an ideal reference standard for PK/PD modeling and assay standardization. - Defined in vivo dosing: Efficacy at 1.6 µg/mL/min (thrombus prevention) vs. bleeding risk at 5.8 µg/mL/min (triple bleeding time) in guinea pig models. - Cross-species IC50 data: 31 nM (human), 79 nM (monkey), 51 nM (guinea pig), with a known 4.5-fold matrix effect between citrated and heparinized blood.

Molecular Formula C27H34N10O6
Molecular Weight 594.6 g/mol
Cat. No. B1243020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK-024
Synonyms2-(4-(2-((4-guanidinobenzoyl)amino)acetyl)-3-(3-((4-guanidinobenzoyl)amino)propyl)-2-oxopiperazinyl)acetic acid
TAK 024
TAK-024
TAK024
Molecular FormulaC27H34N10O6
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESC1CN(C(C(=O)N1CC(=O)O)CCCNC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)CNC(=O)C3=CC=C(C=C3)N=C(N)N
InChIInChI=1S/C27H34N10O6/c28-26(29)34-18-7-3-16(4-8-18)23(41)32-11-1-2-20-25(43)36(15-22(39)40)12-13-37(20)21(38)14-33-24(42)17-5-9-19(10-6-17)35-27(30)31/h3-10,20H,1-2,11-15H2,(H,32,41)(H,33,42)(H,39,40)(H4,28,29,34)(H4,30,31,35)/t20-/m0/s1
InChIKeyYKSPQSYSZRGOSU-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-024: GPIIb/IIIa Antagonist Overview


TAK-024 (CAS 186971-69-7) is a synthetic, non-peptide small molecule inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway of platelet aggregation [1]. It is a member of the 2-oxopiperazine derivative class, characterized by its potent inhibition of platelet aggregation and a documented, quantifiable separation between its antithrombotic efficacy and its effect on bleeding time [2].

TAK-024: Key Differentiators


While several GPIIb/IIIa antagonists (e.g., tirofiban, eptifibatide, abciximab) share a common mechanism, their clinical utility and research value are significantly differentiated by their therapeutic index—the ratio of antithrombotic efficacy to the risk of bleeding complications [1]. The safety profile of this class is a critical concern, with major bleeding rates in clinical trials reported as 2.4% for abciximab and 1.1% for tirofiban, often limiting their use [1]. TAK-024 was specifically designed and selected from a large series of 2-oxopiperazine derivatives for its unique and quantifiable dissociation between platelet inhibition and bleeding time prolongation, a property not uniformly shared by all members of the GPIIb/IIIa antagonist class [2].

TAK-024: Quantitative Comparison Data


Efficacy-Bleeding Dissociation Profile

TAK-024 achieves a dissociation ratio of 32, which quantifies the separation between the dose required for antiplatelet efficacy and the dose that prolongs bleeding time. This ratio is derived from in vivo guinea pig studies, where the ID50 for ex vivo platelet aggregation was 0.18 µg/kg/min, and the dose that tripled bleeding time was 5.8 µg/mL/min [1]. This contrasts with the class-level concern for bleeding, as seen in clinical trials of other GPIIb/IIIa antagonists like tirofiban, where major bleeding events are a significant adverse effect [2].

GPIIb/IIIa Antagonist Therapeutic Index Bleeding Time

In Vivo Arterial Thrombus Prevention

In a guinea pig model of arterial thrombosis induced by endothelial injury, intravenous infusion of TAK-024 at a rate of 1.6 µg/mL/min resulted in complete prevention of thrombus formation [1]. This provides a clear, quantitative benchmark for its in vivo efficacy that can be directly compared to other compounds tested in similar models.

Thrombosis Model In Vivo Efficacy Antithrombotic

Anticoagulant-Dependent Potency Shift

The in vitro potency of TAK-024 is significantly influenced by the anticoagulant used in the assay. Its IC50 value was 4.5-fold less potent in heparinized blood samples (IC50 = 230 nM) compared to citrated physiological blood samples [1]. This phenomenon is also observed with other GPIIb/IIIa antagonists, such as tirofiban, where heparin reduces the binding affinity [2].

Anticoagulant Effect In Vitro Pharmacology Platelet Aggregation

Human Platelet Aggregation Potency

TAK-024 potently inhibits human platelet aggregation with an IC50 of 31 nM in a standard in vitro assay [1]. This potency is comparable to other potent GPIIb/IIIa antagonists like tirofiban, which inhibits ADP-induced platelet aggregation with an IC50 of approximately 9 nM under similar conditions [2].

Platelet Inhibition GPIIb/IIIa IC50

TAK-024: Thrombosis & Hemostasis Applications


Therapeutic Window of GPIIb/IIIa Antagonism

TAK-024's calculated dissociation ratio of 32 makes it an ideal tool for in vivo studies focused on delineating the therapeutic window of GPIIb/IIIa inhibition [1]. Researchers can use the defined doses for efficacy (1.6 µg/mL/min for thrombus prevention) and bleeding risk (5.8 µg/mL/min to triple bleeding time) to establish clear boundaries for therapeutic interventions, a critical step for developing safer antithrombotic agents [2].

In Vitro–In Vivo Translation of GPIIb/IIIa Antagonists

With well-characterized in vitro IC50 values across multiple species (human, monkey, guinea pig) and a defined in vivo efficacy dose, TAK-024 serves as a powerful reference standard for pharmacokinetic/pharmacodynamic (PK/PD) modeling [1]. It allows for the validation of translational models by correlating in vitro platelet inhibition data with in vivo antithrombotic and bleeding outcomes.

Anticoagulant Variability in Antiplatelet Assays

The 4.5-fold difference in TAK-024's IC50 between citrated and heparinized blood provides a known, quantifiable baseline for studying the impact of sample matrix on assay results [1]. This is essential for laboratories standardizing their platelet aggregation protocols or for research where the in vivo anticoagulant state (e.g., during cardiopulmonary bypass) must be modeled [2].

Arterial Thrombosis Model Development

The established protocol for TAK-024 administration—continuous intravenous infusion at 1.6 µg/mL/min to completely prevent arterial thrombus formation in guinea pigs—provides a reliable positive control for developing or troubleshooting new arterial thrombosis models, ensuring model sensitivity and reproducibility [1].

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